CID 78066320
Description
CID 78066320 is a compound registered in PubChem, a public chemical database maintained by the National Institutes of Health (NIH). For example, CID entries often list properties such as molecular weight, solubility, and spectral data (e.g., mass spectrometry fragmentation patterns) . However, due to the absence of direct evidence detailing this compound, this article will focus on general principles for comparing chemical compounds using PubChem identifiers and methodologies outlined in the provided literature.
Properties
Molecular Formula |
C14H15AsIO |
|---|---|
Molecular Weight |
401.09 g/mol |
InChI |
InChI=1S/C14H14AsO.HI/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15;/h3-10H,1-2H3;1H |
InChI Key |
KWNPONSMZKFIRN-UHFFFAOYSA-N |
Canonical SMILES |
C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78066320 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 78066320 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 78066320 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 78066320 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Structural analogs of CID 78066320 can be identified via PubChem’s similarity search tools, which use molecular fingerprints or graph-based algorithms. For instance, provides a framework for comparing substrates and inhibitors based on PubChem IDs (e.g., taurocholic acid, CID 6675; irbesartan, CID 3749). These comparisons often involve 2D/3D overlays and functional group analysis. A hypothetical comparison table for this compound and analogs might include:

| Property | This compound | CID 6675 (Taurocholic Acid) | CID 3749 (Irbesartan) |
|---|---|---|---|
| Molecular Formula | Not Available | C₂₆H₄₅NO₆S | C₂₅H₂₈N₆O |
| Molecular Weight | Not Available | 515.7 g/mol | 428.5 g/mol |
| Key Functional Groups | N/A | Sulfonic acid, hydroxyl | Tetrazole, biphenyl |
| Biological Role | N/A | Bile acid | Angiotensin II receptor antagonist |
Note: Data for this compound is inferred from PubChem’s general practices .
Spectral and Fragmentation Patterns
Mass spectrometry (MS) and collision-induced dissociation (CID) are critical for compound identification. systematically compares CID and ETD (electron-transfer dissociation) fragmentation techniques for protein ubiquitination analysis, emphasizing the importance of fragmentation efficiency and charge states . While this compound’s specific MS/MS data are unavailable, studies like demonstrate how CID fragmentation can distinguish structural isomers (e.g., ginsenosides Rf and pseudoginsenoside F11) . This suggests that this compound’s fragmentation patterns could similarly differentiate it from analogs.
Research Findings and Methodological Insights
Data Gaps and Limitations
The lack of explicit data on this compound in the provided evidence underscores challenges in chemical informatics. For example, addresses similarity retrieval in large datasets, proposing probabilistic indexing techniques to map structural and functional similarities between compounds . These methods could enhance PubChem’s utility for this compound comparisons.
Recommendations for Future Studies
Structural Elucidation : Use high-resolution MS and NMR to characterize this compound’s molecular framework.
In Silico Modeling : Apply QSAR (quantitative structure-activity relationship) models to predict biological activity relative to analogs.
Experimental Validation : Conduct assays to measure binding affinity, metabolic stability, and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
